molecular formula C19H20F2N2O2 B5681794 (3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine

(3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine

Cat. No. B5681794
M. Wt: 346.4 g/mol
InChI Key: GPZWTTBEWQGFNR-CVEARBPZSA-N
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Description

(3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. This modulation can lead to the compound's observed anti-inflammatory, analgesic, and antidepressant effects.
Biochemical and Physiological Effects:
(3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. The compound has also been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using (3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine in lab experiments is its potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, analgesic, and antidepressant properties, making it a promising candidate for the treatment of various diseases. However, one limitation of using the compound in lab experiments is its limited availability. The synthesis of (3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine is a complex process, which can make it difficult to obtain large quantities of the compound for research purposes.

Future Directions

There are several future directions for the study of (3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine. One potential area of research is the compound's potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the compound's potential as an analgesic agent for the treatment of chronic pain. Additionally, the mechanism of action of the compound is not fully understood, and further research is needed to elucidate its effects on neurotransmitter activity in the brain.

Synthesis Methods

The synthesis of (3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine involves a series of chemical reactions. The process starts with the synthesis of 3-methoxybenzaldehyde, which is then reacted with 2,3-difluoro-4-methylbenzoyl chloride to produce the intermediate compound. This intermediate is then reacted with (R)-3-aminopyrrolidine to yield the final product, (3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine.

Scientific Research Applications

(3R*,4S*)-1-(2,3-difluoro-4-methylbenzoyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory, analgesic, and antidepressant properties. The compound has also been investigated for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

[(3R,4S)-3-amino-4-(3-methoxyphenyl)pyrrolidin-1-yl]-(2,3-difluoro-4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F2N2O2/c1-11-6-7-14(18(21)17(11)20)19(24)23-9-15(16(22)10-23)12-4-3-5-13(8-12)25-2/h3-8,15-16H,9-10,22H2,1-2H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZWTTBEWQGFNR-CVEARBPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)N2CC(C(C2)N)C3=CC(=CC=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C=C1)C(=O)N2C[C@@H]([C@H](C2)N)C3=CC(=CC=C3)OC)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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